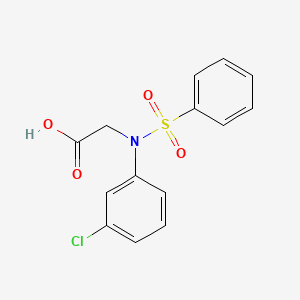

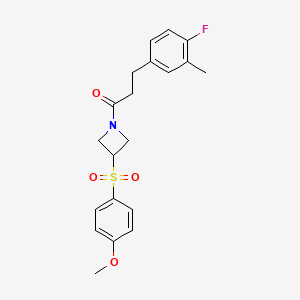

N-(3-chlorophenyl)-N-(phenylsulfonyl)glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-N-(phenylsulfonyl)glycine, commonly referred to as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), a protein that plays a crucial role in the immune system.

Scientific Research Applications

Medicinal Chemistry Applications

1. Factor Xa Inhibition

N-(3-chlorophenyl)-N-(phenylsulfonyl)glycine derivatives have been identified as potent inhibitors of Factor Xa, an essential enzyme in the coagulation cascade. The optimization of N-substitution on the glycine moiety has been shown to enhance hydrophobic interactions within the active site of Factor Xa, potentially offering therapeutic avenues for anticoagulant drugs (J. Kohrt et al., 2006).

2. Aldose Reductase Inhibition

N-[[(substituted amino)phenyl]sulfonyl]glycines have been synthesized and evaluated for their inhibitory potential against aldose reductase, an enzyme implicated in diabetic complications. Compounds with increased lipophilic character have shown significant inhibitory activity, highlighting their potential in managing conditions related to diabetes (C. Mayfield & J. Deruiter, 1987).

Materials Science Applications

3. Crystal Engineering

N-(3-carboxyphenyl)sulfonyl]glycine has been utilized in the synthesis of novel ligands for crystal engineering. These ligands have formed complexes with metals such as Cu(II) and Mn(II), demonstrating potential for creating new materials with unique properties (Lufang Ma et al., 2008).

Agricultural Sciences Applications

4. Glyphosate Tolerance in Soybeans

Research has explored the genetic modification of soybeans to express a bacterial enzyme that confers tolerance to glyphosate, a widely used herbicide. This advancement allows for the in-season application of glyphosate for weed control without damaging the crop, showcasing a direct agricultural application of related glycine derivatives (S. Padgette et al., 1995).

Environmental Science Applications

5. Sewage Treatment Plant Behavior

The behavior of related compounds, such as N-(phenylsulfonyl)glycine, in municipal sewage treatment plants has been studied to understand their degradation and transformation processes. This research is crucial for assessing the environmental impact of these compounds and optimizing wastewater treatment protocols (S. Krause & H. Schöler, 2000).

properties

IUPAC Name |

2-[N-(benzenesulfonyl)-3-chloroanilino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4S/c15-11-5-4-6-12(9-11)16(10-14(17)18)21(19,20)13-7-2-1-3-8-13/h1-9H,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSWVNDLEJZUHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-N-(phenylsulfonyl)glycine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2915689.png)

![3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide](/img/structure/B2915691.png)

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2915693.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2915695.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2915704.png)

![Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2915706.png)

![N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2915710.png)

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2915711.png)